![molecular formula C21H22N4O3S B2373624 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-14-4](/img/structure/B2373624.png)
4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide
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Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Molecular Structure Analysis
The structure-activity study was further expanded to include N-methyl substituted, a-methyl substituted, and constrained benzylamines .Chemical Reactions Analysis
Notably, the SAR revealed that addition of small electron donating or withdrawing substituents to the aromatic ring (4a – m) did not have any dramatic effect on CSNK2A activity .Physical And Chemical Properties Analysis
Benzylamine is a colorless water-soluble liquid. It has a weak, ammonia-like odor. Its density is 0.981 g/mL. It has a melting point of 10 °C and a boiling point of 185 °C. It is miscible in water and is also miscible in ethanol, diethyl ether. It is very soluble in acetone and soluble in benzene, chloroform .Scientific Research Applications
CSNK2A Inhibition:
This compound has been investigated as a CSNK2A (casein kinase 2 alpha) inhibitor. CSNK2A is a protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. The synthesized derivatives aimed to improve kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . Notably:
Antiviral Activity:
Several analogs demonstrated good activity against Mouse Hepatitis Virus (MHV) replication. Notably, compounds 4t, 4ac, and 4af exhibited both strong CSNK2A inhibition and antiviral effects .
Structure-Activity Relationships (SAR):
- Introduction of an oxygen heteroatom into the aliphatic ring (4y and 4z) decreased CSNK2A potency compared to parent compounds .
Dual Inhibition of Tubulin and CDKs (Bonus):
While not directly related to CSNK2A, a separate study explored 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). These compounds were evaluated for antiproliferative activity against cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cancer pathways
Mode of Action
Similar compounds have been found to inhibit certain enzymes, thereby disrupting the normal functioning of cancer cells . The compound likely interacts with its targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cancer, including those involved in cell proliferation and apoptosis . The compound likely affects these pathways by inhibiting key enzymes, leading to downstream effects such as the suppression of cancer cell growth .
Pharmacokinetics
Similar compounds have been found to have good cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . These properties likely contribute to the compound’s bioavailability.
Result of Action
Similar compounds have been found to have antiviral activity and inhibit the replication of certain viruses . The compound likely achieves these effects by interacting with its targets and disrupting normal cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action
Safety and Hazards
Future Directions
Feature papers represent the most advanced research with significant potential for high impact in the field. A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .
properties
IUPAC Name |
4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-25(4-2)29(26,27)18-12-10-17(11-13-18)20-24-19(14-22)21(28-20)23-15-16-8-6-5-7-9-16/h5-13,23H,3-4,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGVFDEGHSOGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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